molecular formula C17H25NO2 B12197351 2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide

Cat. No.: B12197351
M. Wt: 275.4 g/mol
InChI Key: UDIOHXMMAJYWHE-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide is an organic compound with a complex structure, characterized by the presence of a phenoxy group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide typically involves the reaction of 3,4-dimethylphenol with 4-methylcyclohexylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclohexyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-4-methylaniline
  • 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Uniqueness

2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-methylcyclohexyl)acetamide

InChI

InChI=1S/C17H25NO2/c1-12-4-7-15(8-5-12)18-17(19)11-20-16-9-6-13(2)14(3)10-16/h6,9-10,12,15H,4-5,7-8,11H2,1-3H3,(H,18,19)

InChI Key

UDIOHXMMAJYWHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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